molecular formula C12H20ClN3OS B7927255 (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7927255
M. Wt: 289.83 g/mol
InChI Key: SXFGUVMCILWOPT-JTQLQIEISA-N
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Description

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide is a chiral amide derivative characterized by a thiazole ring substituted with a chlorine atom at the 2-position and a methyl-isopropyl branched aliphatic chain. Its structure combines a butyramide backbone with a 2-chloro-thiazol-5-ylmethyl group and an isopropyl substituent on the nitrogen atom.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3OS/c1-7(2)10(14)11(17)16(8(3)4)6-9-5-15-12(13)18-9/h5,7-8,10H,6,14H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFGUVMCILWOPT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide, also known as AM96187, is a compound of interest in pharmacology due to its potential biological activities. The compound features a thiazole ring and an isopropyl group, which contribute to its unique properties.

  • Molecular Formula : C₁₂H₁₉ClN₃OS
  • Molecular Weight : 261.77 g/mol
  • CAS Number : 1803587-47-4

Biological Activity

The biological activity of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide has been explored in various studies, focusing on its effects on different biological systems.

The compound is believed to interact with specific receptors and enzymes, influencing various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes.

Pharmacological Effects

  • Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties. While direct evidence for (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide is limited, thiazole derivatives are often explored for their antibacterial and antifungal activities.
  • Cytotoxicity : Research has shown that related compounds can induce cytotoxic effects in cancer cell lines. Investigations into the cytotoxic potential of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide are ongoing, with initial findings suggesting it may inhibit cell proliferation.
  • Neuroprotective Effects : There is emerging evidence that thiazole-containing compounds can provide neuroprotective effects, potentially through modulation of neuroinflammatory pathways. However, specific studies on this compound's neuroprotective capabilities are still required.

Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of thiazole derivatives against various bacterial strains. While (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide was not specifically tested, similar thiazole compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity in Cancer Cell Lines

Research conducted on analogs of (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide demonstrated dose-dependent cytotoxicity in human breast cancer cell lines. Further investigations are needed to establish the exact mechanisms and efficacy of this compound.

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₁₉ClN₃OS
Molecular Weight261.77 g/mol
CAS Number1803587-47-4
Antimicrobial ActivityPotential (based on analogs)
CytotoxicityOngoing research
Neuroprotective EffectsEmerging evidence

Comparison with Similar Compounds

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide

  • Substituents : Replaces the 2-chloro-thiazole group with a benzyl-pyrrolidine moiety.
  • The benzyl group adds aromatic bulk, which may reduce membrane permeability but improve binding to hydrophobic targets.
  • Status : Discontinued (CymitQuimica, 2025) .

Thiazole-Containing Analogs

Thiazol-5-ylmethyl Carbamates (PF 43(1), 2017)

  • Example : (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate.
  • Key Differences :
    • Incorporates thiazole within a larger, multi-functional scaffold (e.g., hydroxy, ureido, and carbamate groups).
    • The hydroperoxypropan-2-yl substituent on thiazole suggests oxidative reactivity, unlike the chloro-substituted thiazole in the target compound.
  • Relevance : Highlights the versatility of thiazole in complex pharmacophores but lacks direct comparability due to structural complexity .

Fluorinated Acetamides

2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543, 2012)

  • Substituents : Trifluoroethyl group attached to an acetamide backbone.
  • Key Differences :
    • Shorter carbon chain (acetamide vs. butyramide) reduces lipophilicity.
    • Trifluoroethyl group enhances electronegativity and metabolic stability compared to the chloro-thiazole group.
  • Application : Patent focuses on synthesis methods, suggesting industrial interest in fluorinated amides .

Data Table: Structural and Commercial Comparison

Compound Name Backbone Substituents Heterocycle Status Reference
(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-3-methyl-butyramide Butyramide 2-chloro-thiazol-5-ylmethyl, isopropyl Thiazole (Cl-substituted) Discontinued
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide Butyramide Benzyl-pyrrolidin-3-yl, isopropyl Pyrrolidine Discontinued
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Acetamide 2,2,2-trifluoroethyl None Patented

Research Implications and Limitations

  • Structural Insights : The chloro-thiazole group in the target compound may confer unique electronic properties (e.g., hydrogen-bond acceptor capacity) compared to pyrrolidine or trifluoroethyl analogs.
  • Commercial Discontinuation : Both the target compound and its benzyl-pyrrolidine analog were discontinued by CymitQuimica, possibly due to synthesis challenges, stability issues, or insufficient bioactivity .
  • Knowledge Gaps: Absence of pharmacokinetic or mechanistic data limits functional comparisons. Further studies would require reevaluation of synthetic routes or biological screening.

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